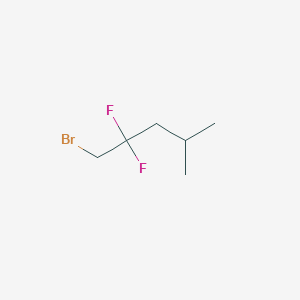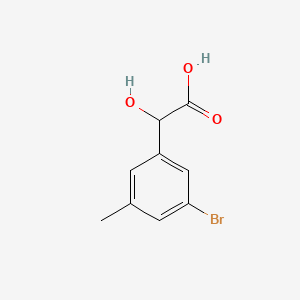
3-(Furan-3-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-3-yl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring substituted with a furan ring at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-3-yl)pyrrolidine typically involves the cycloaddition of a furan derivative with a suitable pyrrolidine precursor. One classical method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach involves the reaction of furan-3-carboxaldehyde with pyrrolidine under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Furan-3-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrrolidine ring can be reduced to form pyrrolidines with different substitution patterns.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyrrolidine rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed
Major Products:
Oxidation: Furanones and pyrrolidinones.
Reduction: Substituted pyrrolidines.
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
3-(Furan-3-yl)pyrrolidine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Furan-3-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in π-π interactions, while the pyrrolidine ring can form hydrogen bonds and ionic interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Similar Compounds:
Pyrrolidine: A simple nitrogen-containing heterocycle with diverse biological activities.
Furan: An oxygen-containing heterocycle known for its reactivity and biological properties.
Pyrrolidinone: A lactam derivative with significant pharmaceutical applications.
Uniqueness: this compound combines the properties of both furan and pyrrolidine, offering a unique scaffold for drug discovery. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
3-(furan-3-yl)pyrrolidine |
InChI |
InChI=1S/C8H11NO/c1-3-9-5-7(1)8-2-4-10-6-8/h2,4,6-7,9H,1,3,5H2 |
Clé InChI |
PDSIHZMGHLAXCG-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1C2=COC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







